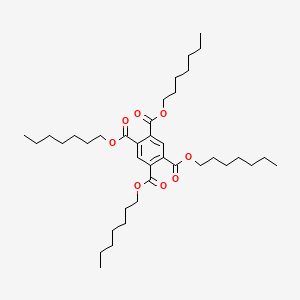![molecular formula C14H12ClNO4 B14618098 Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- CAS No. 60074-23-9](/img/structure/B14618098.png)
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of propanoic acid and contains a chlorinated pyridine ring, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- typically involves the reaction of 5-chloro-2-pyridinol with 4-bromophenoxypropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- involves its interaction with specific molecular targets. In herbicidal applications, it inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition disrupts the growth and development of weeds, making it an effective herbicide.
類似化合物との比較
Similar Compounds
Haloxyfop: A similar compound with herbicidal properties, used to control grass weeds.
Clodinafop-propargyl: Another herbicide with a similar structure and mode of action.
Uniqueness
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- is unique due to its specific chlorinated pyridine ring, which enhances its chemical stability and biological activity compared to other similar compounds.
特性
CAS番号 |
60074-23-9 |
|---|---|
分子式 |
C14H12ClNO4 |
分子量 |
293.70 g/mol |
IUPAC名 |
2-[4-(5-chloropyridin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C14H12ClNO4/c1-9(14(17)18)19-11-3-5-12(6-4-11)20-13-7-2-10(15)8-16-13/h2-9H,1H3,(H,17,18) |
InChIキー |
ZAFWSWKHDQMBCY-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


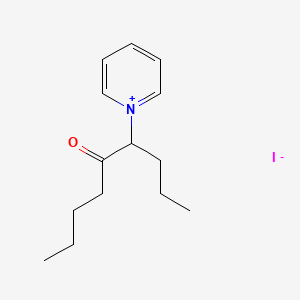


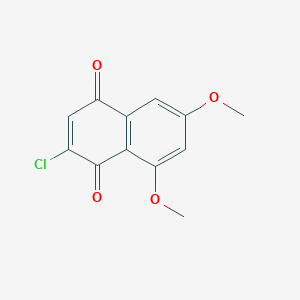
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
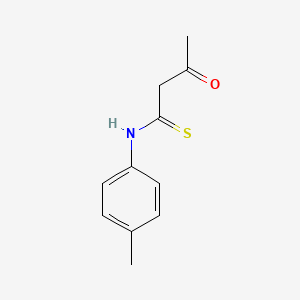

![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
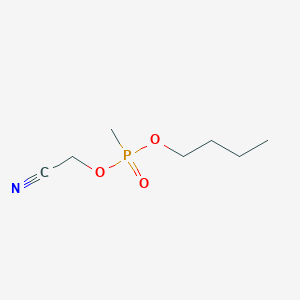
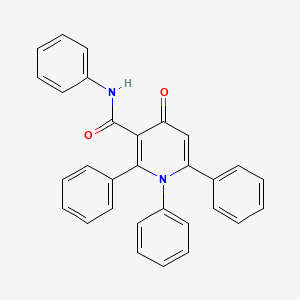

![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
